molecular formula C12H15NO3 B2524832 2-Cyclopentyl-6-methoxyisonicotinic acid CAS No. 1122089-67-1

2-Cyclopentyl-6-methoxyisonicotinic acid

Cat. No.: B2524832
CAS No.: 1122089-67-1
M. Wt: 221.256
InChI Key: HNBBOUJRDHVLFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyl-6-methoxyisonicotinic acid is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.2524 . It is a useful intermediate for the synthesis of pyridine-4-yl derivatives as immunomodulating agents .


Synthesis Analysis

The synthesis of this compound involves a reaction with hydrazinecarboxylic acid benzyl ester and DIPEA in DCM, followed by the addition of TBTU .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C12H15NO3/c1-16-11-7-9(12(14)15)6-10(13-11)8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,14,15) .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Trisubstituted Pyridines : The compound 2-Cyclopentyl-6-methoxyisonicotinic acid has been utilized in the synthesis of trisubstituted pyridines, highlighting its role in regiospecific transformations of picolinic and isonicotinic acids (Epsztajn et al., 1989).

Applications in Analytical Techniques

  • HPLC Analysis of Biological Compounds : This compound has been used as a fluorogenic labeling reagent in high-performance liquid chromatography (HPLC) for the analysis of various biologically significant compounds, including carboxylic acids and thiols, demonstrating its utility in analytical chemistry (Gatti et al., 1990); (Gatti et al., 1992).

Medicinal Chemistry and Drug Synthesis

  • S1P Receptor Agonist Synthesis : The compound is a key intermediate in the practical synthesis of the S1P receptor 1 agonist ACT-334441, highlighting its importance in the development of new pharmaceuticals (Schmidt et al., 2016).

Bioactive Compound Research

  • Antimicrobial and Antifungal Activity : Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, indicating the compound's potential as a base for developing new antimicrobial agents (Noolvi et al., 2016).

Exploration of Toxicity and Protective Agents

  • Study on Retinoid Toxicity : A study involving a derivative of this compound investigated its role in modulating the toxicity of retinoic acid in mice, an example of its application in toxicological studies (Pitha & Szente, 1983).

Mechanism of Action

2-Cyclopentyl-6-methoxyisonicotinic acid is an intermediate in the synthesis of pyridine-4-yl derivatives, which have immunomodulating activity through their S1P1/EDG1 receptor agonistic activity . These derivatives are useful for prevention and/or treatment of diseases or disorders associated with an activated immune system .

Future Directions

2-Cyclopentyl-6-methoxyisonicotinic acid is a useful intermediate for the synthesis of pyridine-4-yl derivatives, which have potential applications in the treatment of various diseases and disorders associated with an activated immune system . Future research may focus on optimizing the synthesis process and exploring its potential applications in medicinal chemistry .

Properties

IUPAC Name

2-cyclopentyl-6-methoxypyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-16-11-7-9(12(14)15)6-10(13-11)8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBBOUJRDHVLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)C2CCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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